molecular formula C23H39NO4 B10753508 Perhexiline maleate CAS No. 103516-76-3

Perhexiline maleate

Cat. No.: B10753508
CAS No.: 103516-76-3
M. Wt: 393.6 g/mol
InChI Key: JDZOTSLZMQDFLG-BTJKTKAUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Perhexiline maleate is synthesized through a multi-step process involving the reaction of 2,2-dicyclohexylethylamine with piperidine under controlled conditions. The resulting compound is then reacted with maleic acid to form the maleate salt .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Perhexiline maleate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield dehydrogenated products .

Mechanism of Action

Perhexiline maleate exerts its effects by binding to the mitochondrial enzymes carnitine palmitoyltransferase 1 and 2. This binding inhibits the enzymes’ activity, shifting myocardial substrate utilization from long-chain fatty acids to carbohydrates. This shift results in increased glucose and lactate utilization, enhancing oxygen efficiency during myocardial ischemia . Additionally, this compound has been shown to potentiate platelet responsiveness to nitric oxide, further contributing to its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Perhexiline maleate is unique in its dual inhibition of carnitine palmitoyltransferase 1 and 2, providing a more comprehensive shift in myocardial metabolism compared to other agents. Its ability to enhance oxygen efficiency and potentiate platelet responsiveness to nitric oxide sets it apart from similar compounds .

Properties

IUPAC Name

(Z)-but-2-enedioic acid;2-(2,2-dicyclohexylethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35N.C4H4O4/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18;5-3(6)1-2-4(7)8/h16-20H,1-15H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZOTSLZMQDFLG-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1021114
Record name Perhexiline maleate
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Molecular Weight

393.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6724-53-4, 103516-75-2, 103516-76-3
Record name Perhexiline maleate
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Record name Perhexiline maleate [USAN]
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Record name Perhexiline maleate, (+)-
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Record name Perhexiline maleate, (-)-
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Record name Perhexiline maleate
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Record name Perhexiline maleate
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Record name 2-(2,2-dicyclohexylethyl)piperidinium hydrogen maleate
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Record name PERHEXILINE MALEATE
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Record name PERHEXILINE MALEATE, (-)-
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Record name PERHEXILINE MALEATE, (+)-
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